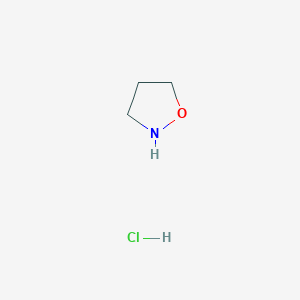
4-(二甲氨基)丁酸盐酸盐
描述
It has the molecular formula (CH3)2N(CH2)3CO2H·HCl and a molecular weight of 167.63 g/mol . This compound is known for its role in the synthesis of peptides, which are essential in various biological and chemical processes.
科学研究应用
4-(Dimethylamino)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used in peptide synthesis, which is crucial for studying protein structure and function.
Biology: Facilitates the synthesis of peptides for biological assays and experiments.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
安全和危害
作用机制
Target of Action
It is commonly used in solution-phase peptide synthesis , suggesting that it may interact with peptide or protein targets.
Mode of Action
Given its use in peptide synthesis , it’s plausible that it could interact with its targets to facilitate the formation of peptide bonds, but this is speculative and would need further investigation.
Result of Action
Given its use in peptide synthesis , it may play a role in the formation of peptide bonds, potentially influencing protein structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Dimethylamino)butanoic acid hydrochloride. It is hygroscopic and should be protected from humidity and water. It should be stored under dry inert gas . It is incompatible with water and oxidizing agents .
生化分析
Biochemical Properties
4-(Dimethylamino)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins involved in the synthesis process. The compound’s dimethylamino group can participate in nucleophilic substitution reactions, facilitating the formation of peptide bonds. Additionally, 4-(Dimethylamino)butanoic acid hydrochloride can interact with carboxyl groups of amino acids, enhancing the efficiency of peptide bond formation .
Cellular Effects
The effects of 4-(Dimethylamino)butanoic acid hydrochloride on cellular processes are primarily observed in its role as a pharmaceutical intermediate . It influences cell function by participating in the synthesis of peptides, which are crucial for various cellular activities. The compound can affect cell signaling pathways by modulating the availability of peptides that act as signaling molecules. Furthermore, 4-(Dimethylamino)butanoic acid hydrochloride may impact gene expression and cellular metabolism by influencing the synthesis of peptide-based enzymes and regulatory proteins .
Molecular Mechanism
At the molecular level, 4-(Dimethylamino)butanoic acid hydrochloride exerts its effects through binding interactions with biomolecules involved in peptide synthesis . The compound’s dimethylamino group can form covalent bonds with carboxyl groups of amino acids, facilitating the formation of peptide bonds. This interaction enhances the efficiency of peptide synthesis by stabilizing the transition state of the reaction. Additionally, 4-(Dimethylamino)butanoic acid hydrochloride may act as an enzyme activator or inhibitor, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Dimethylamino)butanoic acid hydrochloride can change over time due to its stability and degradation properties . The compound is hygroscopic and should be protected from humidity and water to maintain its stability . Over time, exposure to moisture can lead to the degradation of 4-(Dimethylamino)butanoic acid hydrochloride, potentially affecting its efficacy in peptide synthesis. Long-term studies in vitro and in vivo have shown that the compound’s stability is crucial for its sustained effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-(Dimethylamino)butanoic acid hydrochloride vary with different dosages in animal models . At lower doses, the compound effectively participates in peptide synthesis without causing adverse effects. At higher doses, 4-(Dimethylamino)butanoic acid hydrochloride may exhibit toxic effects, including skin and eye irritation, as well as respiratory irritation . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .
Metabolic Pathways
4-(Dimethylamino)butanoic acid hydrochloride is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The compound’s dimethylamino group can undergo metabolic transformations, influencing the overall metabolic flux and levels of metabolites involved in peptide synthesis . These interactions are crucial for the compound’s role in biochemical reactions and its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Dimethylamino)butanoic acid hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in areas where peptide synthesis occurs. The compound’s distribution is essential for its effective participation in biochemical reactions and its impact on cellular function .
Subcellular Localization
The subcellular localization of 4-(Dimethylamino)butanoic acid hydrochloride is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles involved in peptide synthesis. The localization of 4-(Dimethylamino)butanoic acid hydrochloride within these subcellular structures is crucial for its activity and function in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butanoic acid hydrochloride involves the reaction of dimethylamine with butanoic acid under controlled conditions. The reaction typically requires an acidic environment to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:
Reactants: Dimethylamine and butanoic acid.
Conditions: Acidic medium, typically using hydrochloric acid.
Reaction: The dimethylamine reacts with butanoic acid to form 4-(Dimethylamino)butanoic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-(Dimethylamino)butanoic acid hydrochloride follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of dimethylamine and butanoic acid.
Controlled Environment: Industrial reactors with precise temperature and pH control.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.
化学反应分析
Types of Reactions
4-(Dimethylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)propionic acid hydrochloride: Similar structure but with a shorter carbon chain.
4-(Methylamino)butanoic acid hydrochloride: Contains a methylamino group instead of a dimethylamino group.
N,N-Dimethylglycine hydrochloride: Similar functional groups but different overall structure.
Uniqueness
4-(Dimethylamino)butanoic acid hydrochloride is unique due to its specific structure, which provides distinct reactivity and properties in peptide synthesis. The presence of the dimethylamino group enhances its nucleophilicity and makes it a valuable reagent in various chemical reactions.
属性
IUPAC Name |
4-(dimethylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTALXUBMCLWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507054 | |
| Record name | 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69954-66-1 | |
| Record name | 69954-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)butyric acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)









